Cas no 2060048-53-3 (3-(cyclobutoxymethyl)-2-methoxyaniline)

3-(cyclobutoxymethyl)-2-methoxyaniline structure
2060048-53-3 structure
商品名:3-(cyclobutoxymethyl)-2-methoxyaniline
CAS番号:2060048-53-3
MF:C12H17NO2
メガワット:207.268883466721
MDL:MFCD30500971
CID:5212644
PubChem ID:125456787

3-(cyclobutoxymethyl)-2-methoxyaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine, 3-[(cyclobutyloxy)methyl]-2-methoxy-
    • 3-(cyclobutoxymethyl)-2-methoxyaniline
    • MDL: MFCD30500971
    • インチ: 1S/C12H17NO2/c1-14-12-9(4-2-7-11(12)13)8-15-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3
    • InChIKey: JUNFUDCNMNHUFA-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC=CC(COC2CCC2)=C1OC

3-(cyclobutoxymethyl)-2-methoxyaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340435-2.5g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
2.5g
$2211.0 2023-09-03
Enamine
EN300-340435-0.05g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
0.05g
$948.0 2023-09-03
Enamine
EN300-340435-0.1g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
0.1g
$993.0 2023-09-03
Enamine
EN300-340435-0.5g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
0.5g
$1084.0 2023-09-03
Enamine
EN300-340435-0.25g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
0.25g
$1038.0 2023-09-03
Enamine
EN300-340435-1.0g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
1g
$0.0 2023-06-07
Enamine
EN300-340435-10.0g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
10.0g
$3929.0 2023-02-23
Enamine
EN300-340435-5.0g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
5.0g
$2650.0 2023-02-23
Enamine
EN300-340435-1g
3-(cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3
1g
$1129.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01079010-1g
3-(Cyclobutoxymethyl)-2-methoxyaniline
2060048-53-3 95%
1g
¥4494.0 2023-03-11

3-(cyclobutoxymethyl)-2-methoxyaniline 関連文献

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3-(cyclobutoxymethyl)-2-methoxyanilineに関する追加情報

Recent Advances in the Study of 3-(Cyclobutoxymethyl)-2-methoxyaniline (CAS: 2060048-53-3)

3-(Cyclobutoxymethyl)-2-methoxyaniline (CAS: 2060048-53-3) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutyl and methoxy functional groups, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors and modulators of biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.

The synthesis of 3-(cyclobutoxymethyl)-2-methoxyaniline has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route that employs a palladium-catalyzed coupling reaction, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies. The compound's structural features, including the cyclobutyl moiety, contribute to its enhanced metabolic stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

In terms of biological activity, 3-(cyclobutoxymethyl)-2-methoxyaniline has demonstrated notable efficacy as an inhibitor of protein kinases involved in inflammatory and oncogenic pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on JAK2 and EGFR kinases, with IC50 values in the low micromolar range. These findings suggest its potential utility in treating diseases such as rheumatoid arthritis and certain cancers. Additionally, the compound's selectivity profile was investigated, revealing minimal off-target effects, which is a promising attribute for drug development.

Further research has explored the compound's mechanism of action at the molecular level. Structural analysis via X-ray crystallography and molecular docking studies has elucidated its binding interactions with target kinases. These insights have facilitated the design of derivatives with improved potency and pharmacokinetic properties. For instance, a 2024 study in ACS Chemical Biology reported the development of a fluorinated analog of 3-(cyclobutoxymethyl)-2-methoxyaniline, which exhibited enhanced binding affinity and in vivo stability.

The potential therapeutic applications of 3-(cyclobutoxymethyl)-2-methoxyaniline extend beyond kinase inhibition. Preliminary studies have indicated its role as a modulator of G-protein-coupled receptors (GPCRs), particularly those implicated in neurological disorders. Researchers are currently investigating its effects on dopamine and serotonin receptors, with early results suggesting its applicability in treating depression and Parkinson's disease. However, further in vivo studies are required to validate these findings and assess safety profiles.

In conclusion, 3-(cyclobutoxymethyl)-2-methoxyaniline (CAS: 2060048-53-3) represents a versatile and promising scaffold in medicinal chemistry. Its optimized synthesis, potent biological activity, and diverse therapeutic potential underscore its significance in current drug discovery efforts. Future research should focus on advancing its preclinical development, exploring additional therapeutic indications, and addressing any potential challenges related to toxicity and drug delivery. This compound exemplifies the innovative strides being made in the intersection of chemical biology and pharmaceutical sciences.

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